4-methoxy-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
CAS No.: 2640822-69-9
Cat. No.: VC11855467
Molecular Formula: C16H19N5O2S
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640822-69-9 |
|---|---|
| Molecular Formula | C16H19N5O2S |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 3-[[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C16H19N5O2S/c1-11-17-14(19-23-11)10-20-6-8-21(9-7-20)16-18-15-12(22-2)4-3-5-13(15)24-16/h3-5H,6-10H2,1-2H3 |
| Standard InChI Key | FQEQDVZDCNUYJZ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NO1)CN2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
| Canonical SMILES | CC1=NC(=NO1)CN2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Introduction
Synthesis
The synthesis of this compound typically involves multistep reactions:
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Formation of Benzothiazole Core: The benzothiazole scaffold can be synthesized by cyclization of 2-aminothiophenol with suitable aldehydes or acids.
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Attachment of Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution or reductive amination.
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Incorporation of Oxadiazole Ring: The oxadiazole group is synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Each step requires precise control of reaction conditions to ensure high yield and purity.
Biological Significance
Compounds containing benzothiazole, piperazine, and oxadiazole rings are widely studied for their pharmacological activities. Potential applications include:
Anticancer Activity
Benzothiazoles are known to exhibit cytotoxic effects against various cancer cell lines by interacting with DNA and inhibiting key enzymes involved in cell proliferation .
CNS Activity
Piperazine derivatives often show activity in the central nervous system (CNS), making them candidates for treating neurological disorders.
Analytical Characterization
The structure and purity of the compound are typically confirmed using advanced spectroscopic techniques:
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NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
Comparative Analysis with Related Compounds
| Feature | This Compound | Related Compounds with Similar Scaffolds |
|---|---|---|
| Core Structure | Benzothiazole | Thiadiazole, Oxazole |
| Biological Activity | Anticancer, Antimicrobial | Broad-spectrum antimicrobial, Antiviral |
| Stability | High due to aromaticity | Moderate depending on substituents |
| Synthetic Complexity | Moderate | Varies based on functional group diversity |
Future Prospects
The integration of benzothiazole, piperazine, and oxadiazole in one molecule offers a promising framework for drug development:
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Drug Design: Structural modifications could improve selectivity and potency.
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ADMET Studies: Further research on absorption, distribution, metabolism, excretion, and toxicity is needed to assess its drug-likeness.
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Molecular Docking: Computational studies can predict interactions with biological targets.
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